molecular formula C16H23N3 B11750327 3-methyl-1-(2-methylpropyl)-N-(2-phenylethyl)-1H-pyrazol-4-amine

3-methyl-1-(2-methylpropyl)-N-(2-phenylethyl)-1H-pyrazol-4-amine

Cat. No.: B11750327
M. Wt: 257.37 g/mol
InChI Key: GJALCZVXNNMDLS-UHFFFAOYSA-N
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Description

3-methyl-1-(2-methylpropyl)-N-(2-phenylethyl)-1H-pyrazol-4-amine is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by its unique substitution pattern, which includes a methyl group, a 2-methylpropyl group, and a 2-phenylethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-(2-methylpropyl)-N-(2-phenylethyl)-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Substitution reactions:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-(2-methylpropyl)-N-(2-phenylethyl)-1H-pyrazol-4-amine can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include alkyl halides and nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-methyl-1-(2-methylpropyl)-N-(2-phenylethyl)-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: It may be investigated for its potential therapeutic effects.

    Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-methyl-1-(2-methylpropyl)-N-(2-phenylethyl)-1H-pyrazol-4-amine depends on its specific interactions with molecular targets. These may include:

    Enzyme inhibition: The compound may inhibit specific enzymes, affecting biochemical pathways.

    Receptor binding: The compound may bind to specific receptors, modulating cellular responses.

    Signal transduction: The compound may influence signal transduction pathways, altering cellular behavior.

Comparison with Similar Compounds

Similar Compounds

    1-phenyl-3-methyl-1H-pyrazol-5-amine: Similar structure but lacks the 2-methylpropyl group.

    3-methyl-1-phenyl-1H-pyrazol-4-amine: Similar structure but lacks the 2-phenylethyl group.

    1-(2-methylpropyl)-3-methyl-1H-pyrazol-4-amine: Similar structure but lacks the 2-phenylethyl group.

Uniqueness

3-methyl-1-(2-methylpropyl)-N-(2-phenylethyl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C16H23N3

Molecular Weight

257.37 g/mol

IUPAC Name

3-methyl-1-(2-methylpropyl)-N-(2-phenylethyl)pyrazol-4-amine

InChI

InChI=1S/C16H23N3/c1-13(2)11-19-12-16(14(3)18-19)17-10-9-15-7-5-4-6-8-15/h4-8,12-13,17H,9-11H2,1-3H3

InChI Key

GJALCZVXNNMDLS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCCC2=CC=CC=C2)CC(C)C

Origin of Product

United States

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